N-[1-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide
Overview
Description
N-[1-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C18H27N3O and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.215412493 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Perspectives of Benzimidazole Derivatives
Benzimidazole derivatives, due to their pharmacophore resemblance to naturally occurring biomolecules, play a significant role in medicinal chemistry. They exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive, and as proton pump inhibitors. Mannich base benzimidazole derivatives, in particular, have shown promise in antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant applications. Their versatile pharmacological functions highlight their critical role across the medical sector, with ongoing research focusing on the synthesis and biological activities of newly synthesized mannich bases of benzimidazole derivatives (Vasuki et al., 2021).
Chemical Properties and Applications
Benzimidazole Fungicides and Mechanism of Action
Studies have elucidated the mode of action of benzimidazole compounds, particularly as fungicides and anthelmintic drugs, and their experimental use in cancer chemotherapy. These compounds are known to be specific inhibitors of microtubule assembly, acting by binding to the tubulin molecule. This action has led to intensive research aimed at understanding their biological impact and application in both agriculture and medicine (Davidse, 1986).
Ionic Liquids and Mixtures for Electrochemical Applications
Research has also focused on the use of benzimidazole derivatives in the development of room-temperature ionic liquids (RTILs) for electrochemical applications. These studies involve exploring the electroplating and energy storage capabilities of RTILs, highlighting the potential of benzimidazole derivatives in enhancing the electrochemical properties of these liquids (Tsuda et al., 2017).
Synthesis and Biological Importance of Benzothiazoles
The combination of benzothiazole groups with (thio)urea derivatives has been explored for their potential therapeutic applications, demonstrating the importance of benzimidazole scaffolds in medicinal chemistry. This includes the development of fungicides and herbicides, as well as potential treatments for rheumatoid arthritis and systemic lupus erythematosus (Rosales-Hernández et al., 2022).
Properties
IUPAC Name |
2,2-dimethyl-N-[1-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-12(2)11-21-15-10-8-7-9-14(15)20-16(21)13(3)19-17(22)18(4,5)6/h7-10,12-13H,11H2,1-6H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMFAJJJPQABEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C(C)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.